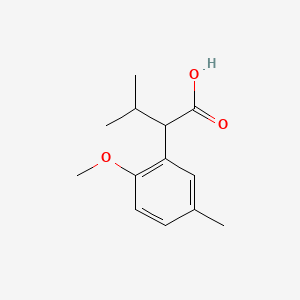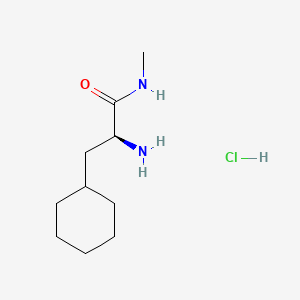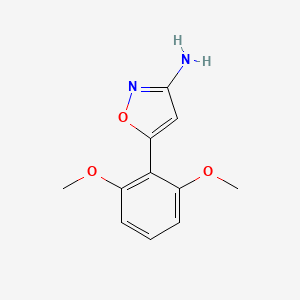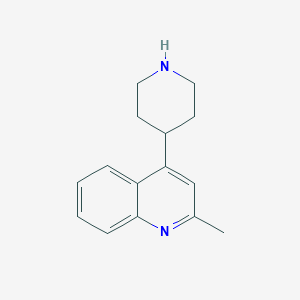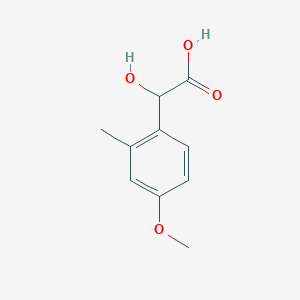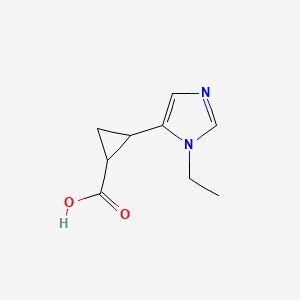![molecular formula C12H8F3NO2 B13596879 3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile typically involves the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation have facilitated the synthesis of compounds containing the trifluoromethoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions would be crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and carbonitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, such as temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Biology: Its unique structural features may make it a candidate for studying biological interactions and pathways.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific molecular targets.
Industry: It may find applications in the development of new materials or as an intermediate in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The trifluoromethoxy group could play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: This compound shares the trifluoromethoxy and carbonitrile groups but differs in the structure of the carbon backbone.
Other trifluoromethoxy-containing compounds: Various compounds containing the trifluoromethoxy group have been studied for their unique properties and applications.
Uniqueness
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H8F3NO2 |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2 |
Clave InChI |
CCTAKCQLQSIXHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







